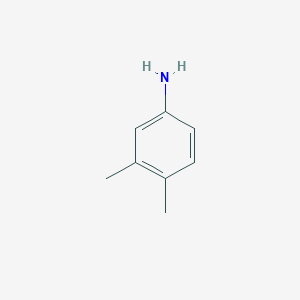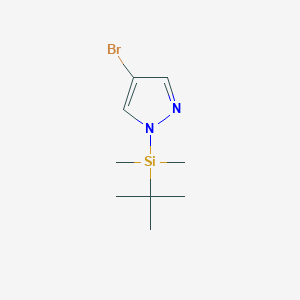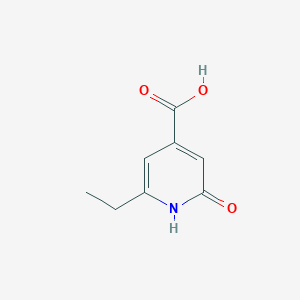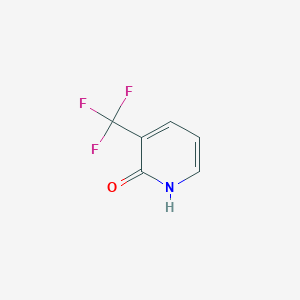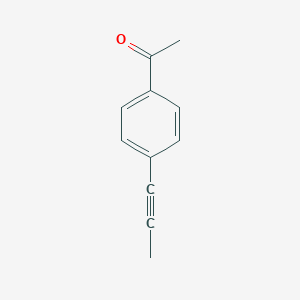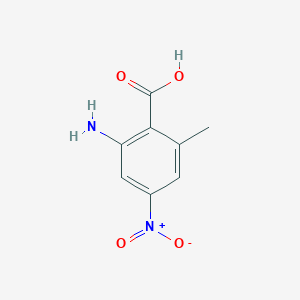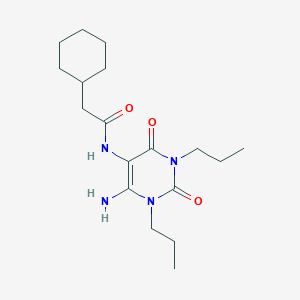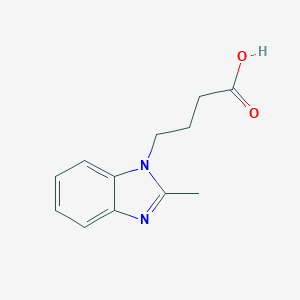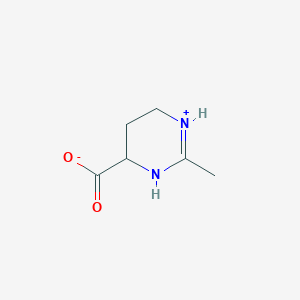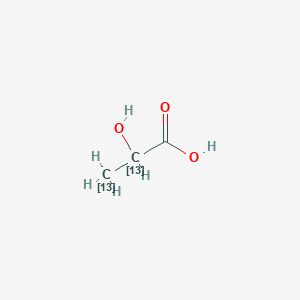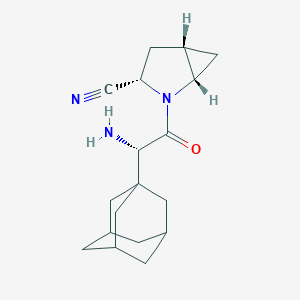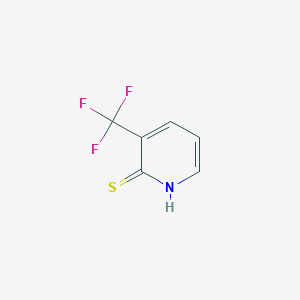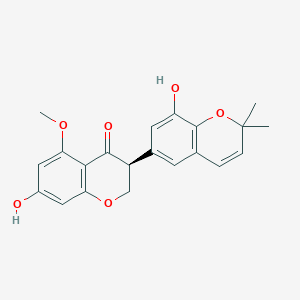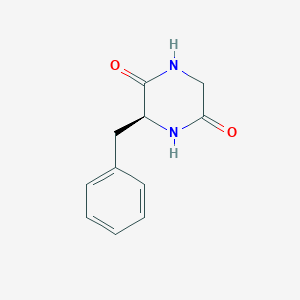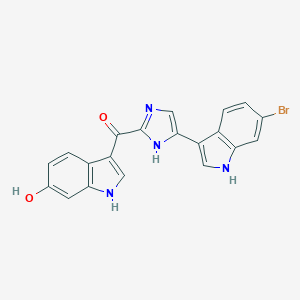
Bromotopsentin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromotopsentin is a natural product isolated from the marine sponge Topsentia sp. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. Bromotopsentin has shown promising results in various studies, making it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
Bromotopsentin (BSM), a bisindole alkaloid isolated from marine sponge Spongosorites sp., has shown significant potential in scientific research, particularly in the fields of antioxidant and anticancer activities. Studies have revealed that BSM possesses strong antioxidant properties, exhibiting more potent free radical scavenging activity compared to L-ascorbic acid. Its total antioxidant capacity, measured through the Trolox equivalent antioxidant capacity (TEAC), also surpasses that of L-ascorbic acid, highlighting its potential as an antioxidant agent. In addition, BSM has demonstrated notable anticancer properties, specifically inhibiting the growth of human cervical carcinoma (HeLa) cells and human lung carcinoma (A549) cells with considerable efficacy. These findings underscore the therapeutic potential of BSM in treating oxidative stress-related conditions and certain types of cancer (You Song, 2009).
Eigenschaften
CAS-Nummer |
112515-44-3 |
|---|---|
Produktname |
Bromotopsentin |
Molekularformel |
C20H13BrN4O2 |
Molekulargewicht |
421.2 g/mol |
IUPAC-Name |
[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(6-hydroxy-1H-indol-3-yl)methanone |
InChI |
InChI=1S/C20H13BrN4O2/c21-10-1-3-12-14(7-22-16(12)5-10)18-9-24-20(25-18)19(27)15-8-23-17-6-11(26)2-4-13(15)17/h1-9,22-23,26H,(H,24,25) |
InChI-Schlüssel |
YHGQVXFIJGWOFP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Kanonische SMILES |
C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br |
Andere CAS-Nummern |
112515-44-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



